molecular formula C9H10N4 B2688466 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole CAS No. 68826-33-5

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2688466
CAS No.: 68826-33-5
M. Wt: 174.207
InChI Key: DMQXTOWXEPDTCZ-UHFFFAOYSA-N
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Description

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound containing a tetrazole ring substituted with a methyl group at the 1-position and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzyl azide with methyl isocyanide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines; reactions are conducted in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazoles with different functional groups.

Scientific Research Applications

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-5-phenyl-1H-1,2,3,4-tetrazole: Similar structure but lacks the 4-methyl group on the phenyl ring.

    5-(4-methylphenyl)-1H-1,2,3,4-tetrazole: Similar structure but lacks the methyl group at the 1-position.

    1-methyl-1H-1,2,3,4-tetrazole: Lacks the 4-methylphenyl group.

Uniqueness

1-methyl-5-(4-methylphenyl)-1H-1,2,3,4-tetrazole is unique due to the presence of both the 1-methyl and 4-methylphenyl substituents, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-methyl-5-(4-methylphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-3-5-8(6-4-7)9-10-11-12-13(9)2/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQXTOWXEPDTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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